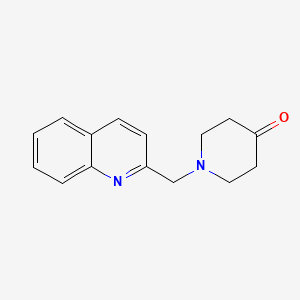

1-((Quinolin-2-YL)methyl)piperidin-4-one

Description

Contextualization of Quinoline (B57606) and Piperidinone Scaffolds in Modern Organic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are of immense interest in organic and medicinal chemistry due to their widespread presence in natural products and synthetic pharmaceuticals. frontiersin.orgnih.gov Statistically, more than 85% of all biologically active compounds are heterocycles, with nitrogen-containing rings being the most common. nih.govmdpi.com The quinoline and piperidine (B6355638) scaffolds, in particular, are recognized as "privileged structures" because of their ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govbohrium.com

The quinoline scaffold , a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a versatile pharmacophore found in numerous natural alkaloids and synthetic drugs. researchgate.net Its structure allows for functionalization at various positions, enabling the modulation of its biological and physicochemical properties. frontiersin.org Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral activities. nih.govnih.govresearchgate.netresearchgate.net This wide-ranging bioactivity has cemented the quinoline ring as a superlative moiety in drug discovery. nih.govresearchgate.net

The piperidine scaffold , a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.gov Its saturated, non-aromatic nature provides a three-dimensional framework that is crucial for specific interactions with biological macromolecules. The piperidinone sub-class, which contains a ketone functional group within the ring, serves as a versatile synthetic intermediate. The ketone allows for a variety of chemical transformations, facilitating the creation of diverse derivatives for structure-activity relationship (SAR) studies.

The significance of these scaffolds is underscored by their presence in a multitude of commercially available drugs, as illustrated in the table below.

| Drug Name | Scaffold | Therapeutic Class |

| Chloroquine | Quinoline | Antimalarial |

| Ciprofloxacin nih.gov | Quinoline (Quinolin-4-one) | Antibiotic |

| Montelukast | Quinoline | Anti-asthmatic |

| Pelitinib nih.gov | Quinoline | Anticancer (EGFR TK inhibitor) |

| Methylphenidate | Piperidine | CNS Stimulant (ADHD Treatment) |

| Donepezil | Piperidine | Acetylcholinesterase Inhibitor (Alzheimer's Disease) |

| Fentanyl | Piperidine | Opioid Analgesic |

| Haloperidol | Piperidine | Antipsychotic |

Rationale for Comprehensive Academic Investigation of 1-((Quinolin-2-YL)methyl)piperidin-4-one Derivatives

The academic investigation into hybrid molecules like 1-((quinolin-2-yl)methyl)piperidin-4-one is driven by the principle of molecular hybridization. This strategy involves covalently linking two or more pharmacophores to create a single molecule with the potential for improved affinity, enhanced efficacy, a dual mode of action, or a more favorable pharmacokinetic profile. thesciencein.orgnih.gov The combination of the quinoline and piperidinone moieties is a deliberate design choice aimed at leveraging the distinct advantages of each component.

The rationale for studying this specific structural class includes:

Synergistic Bioactivity: The quinoline portion can impart its well-documented biological activities, such as antimicrobial or antiproliferative effects, while the piperidinone ring can modulate these activities or introduce new ones. researchgate.netnih.gov Research on other quinoline-piperazine hybrids has shown significant antibacterial and antituberculosis properties, validating this approach. nih.gov

Synthetic Tractability for SAR Studies: The piperidin-4-one core is particularly valuable as it contains a reactive ketone group. This site allows for straightforward chemical modification, such as reductive amination or the formation of hydrazones, enabling the synthesis of a large library of derivatives. This is crucial for systematic exploration of how structural changes affect biological activity (SAR).

Flexible Linker: The methylene (B1212753) (-CH2-) group connecting the quinoline and piperidine rings provides rotational flexibility. This allows the two ring systems to adopt various spatial orientations, which can be critical for optimizing the binding geometry within a target protein's active site.

While direct research on 1-((quinolin-2-yl)methyl)piperidin-4-one is not extensively published, studies on analogous structures provide a strong basis for its investigation. For instance, various 4-(piperidin-1-ylmethyl)-quinoline analogues have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. researchgate.net Similarly, other research has focused on synthesizing 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives and evaluating their antibacterial activity. researchgate.net

| Investigated Hybrid Structure Class | Key Research Finding | Reference |

| Quinoline-Piperazine Sulfonamides/Amides | Two compounds showed significant inhibitory activity against multiple tuberculosis strains, proving more effective than some first- and second-line drugs. | nih.gov |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinolines | Certain derivatives exhibited up to 90% growth inhibition on T-47D, HeLa, and MCF-7 cancer cell lines. | researchgate.net |

| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives | Several synthesized compounds showed very good in vitro antibacterial activity against Gram-positive and Gram-negative strains. | researchgate.net |

These examples highlight the fruitfulness of combining quinoline with N-heterocyclic rings like piperidine and piperazine (B1678402) to generate novel bioactive compounds, thereby providing a compelling rationale for the focused investigation of 1-((quinolin-2-yl)methyl)piperidin-4-one and its derivatives.

Overview of Research Trajectories in Nitrogen-Containing Heterocycles

The field of nitrogen-containing heterocycles is a dynamic and rapidly expanding area of chemical research. frontiersin.orgnih.gov These compounds form the structural backbone of a vast number of molecules essential to life, including nucleic acids and vitamins, and constitute a significant portion of all FDA-approved pharmaceuticals. nih.gov An analysis of drugs approved between 2013 and 2023 revealed that a remarkable 82% contain at least one nitrogen heterocycle, a significant increase from previous decades. acs.org

Current research trajectories in this field are characterized by several key trends:

Development of Novel Synthetic Methods: Chemists are continuously seeking more efficient, sustainable, and versatile methods for constructing heterocyclic rings. frontiersin.org This includes the use of transition-metal catalysis, organocatalysis, and green chemistry approaches to access novel and diverse molecular architectures. frontiersin.orgresearchgate.net

Focus on Fused and Hybrid Systems: There is a growing interest in creating more complex molecules by fusing different heterocyclic rings or creating hybrid structures, such as the title compound. thesciencein.orgacs.org This strategy aims to develop multi-target agents that can address complex diseases like cancer or neurodegenerative disorders through multiple mechanisms of action.

Application Beyond Medicine: While medicinal chemistry is a primary driver, nitrogen-containing heterocycles are also crucial in materials science, agrochemicals, and as ligands or catalysts in organic synthesis. frontiersin.org

Computational and In Silico Studies: The use of computational chemistry and machine learning is becoming increasingly integral to the design and prediction of the properties of new heterocyclic compounds, helping to streamline the discovery process. researchgate.net

The investigation of 1-((quinolin-2-yl)methyl)piperidin-4-one fits squarely within these modern research trends. It represents the logical progression toward creating sophisticated, multi-functional molecules by combining well-understood, privileged scaffolds using advanced synthetic strategies.

Structure

3D Structure

Properties

IUPAC Name |

1-(quinolin-2-ylmethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-14-7-9-17(10-8-14)11-13-6-5-12-3-1-2-4-15(12)16-13/h1-6H,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWVSLBYEKADAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456673 | |

| Record name | 1-((QUINOLIN-2-YL)METHYL)PIPERIDIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571147-27-8 | |

| Record name | 1-((QUINOLIN-2-YL)METHYL)PIPERIDIN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Quinolin 2 Yl Methyl Piperidin 4 One and Its Analogs

Retrosynthetic Strategies for the Quinoline-Piperidinone Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For the 1-((quinolin-2-yl)methyl)piperidin-4-one core, two primary disconnection approaches are evident.

Approach A: N-C Bond Disconnection

The most direct strategy involves the disconnection of the bond between the piperidine (B6355638) nitrogen and the methylene (B1212753) bridge. This simplifies the molecule into two key synthons: piperidin-4-one and a 2-(halomethyl)quinoline, such as 2-(chloromethyl)quinoline. This approach is synthetically practical as it relies on a standard nucleophilic substitution reaction (N-alkylation).

Approach B: Piperidinone Ring Disconnection

A more fundamental approach involves the disassembly of the piperidinone ring itself. Using a classical disconnection based on the Mannich reaction, the piperidinone ring can be deconstructed into an appropriately substituted aldehyde, a primary amine (or ammonia), and a ketone. chemrevlett.com Alternatively, a Dieckmann condensation retrosynthesis would break two C-C bonds within the ring, leading back to an acyclic diester precursor. beilstein-journals.org These strategies are more suited for creating highly substituted piperidinone analogs from the ground up.

Development of Classical and Modern Synthetic Routes

The forward synthesis, guided by retrosynthetic analysis, can be achieved through a variety of classical and modern chemical reactions.

Mannich Condensation: This classical multi-component reaction involves the condensation of an aldehyde, a primary amine (or ammonium (B1175870) acetate), and a ketone with two α-hydrogens, such as an acetone (B3395972) derivative. chemrevlett.com It provides a direct, one-pot route to substituted piperidin-4-ones.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester containing an amine backbone is another foundational method. beilstein-journals.org The resulting β-keto ester is then hydrolyzed and decarboxylated to yield the target piperidin-4-one.

Imino Diels-Alder Reaction: A more modern and stereoselective approach involves the [4+2] cycloaddition of an imine with an electron-rich diene. acs.org Subsequent hydrolysis of the cycloadduct can yield the desired piperidinone core, offering excellent control over stereochemistry. acs.org

Catalytic Cascades: Contemporary methods utilize transition-metal catalysis to initiate cascade reactions. For instance, an α-imino rhodium carbene can trigger a sequence of 1,2-aryl/alkyl migration and annulation to construct piperidin-4-one derivatives in high yields. acs.org

Table 1: Comparison of Piperidinone Synthesis Methods

| Method | Starting Materials | Key Features | Reference(s) |

| Mannich Condensation | Aldehyde, Amine, Ketone | One-pot, multi-component reaction. | chemrevlett.com |

| Dieckmann Condensation | Acyclic Aminodiester | Intramolecular cyclization, forms β-keto ester intermediate. | beilstein-journals.org |

| Imino Diels-Alder | Imine, Diene | [4+2] cycloaddition, high stereoselectivity. | acs.org |

| Rhodium-Catalyzed Cascade | α-Diazo-N-sulfonyloxy imine | Modern, high efficiency, involves carbene intermediate. | acs.org |

Once the piperidin-4-one ring is formed, the quinoline (B57606) moiety is typically introduced via a coupling reaction. The most common method is the N-alkylation of the piperidin-4-one nitrogen with a suitable quinoline-based electrophile.

The key reagent for this step is often 2-(chloromethyl)quinoline . Its synthesis can be achieved from precursor quinoline derivatives through chlorination. google.com For example, 2-methyl-4-oxyquinoline derivatives can be prepared via a modified Conrad-Limpach synthesis, followed by treatment with phosphorus oxyhalides to yield halogenated quinolines. google.com The reaction of piperidin-4-one with 2-(chloromethyl)quinoline, typically in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) and a polar aprotic solvent like DMF or acetonitrile (B52724), affords the final product through a standard SN2 mechanism.

Alternative modern strategies could involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial C-N bond, although direct alkylation remains the most straightforward approach for this specific linkage. rsc.org

MCRs are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and synthetic steps. rsc.org While a single MCR for the entire 1-((quinolin-2-yl)methyl)piperidin-4-one structure is not commonly reported, MCRs are pivotal in constructing the individual heterocyclic cores.

For the Piperidinone Core: The Petrenko-Kritschenko piperidone synthesis is a classic MCR that combines an alkyl-1,3-acetonedicarboxylate, an aldehyde, and an amine. wikipedia.org

For the Quinoline Core: Several named reactions for quinoline synthesis are frequently performed as MCRs. iipseries.org The Doebner reaction , for instance, combines an aniline (B41778), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. iipseries.org The Povarov reaction is another powerful MCR that typically involves an aniline, an aldehyde, and an activated alkene or alkyne to produce tetrahydroquinolines or quinolines, respectively. mdpi.com

These MCR strategies offer a convergent and atom-economical route to highly functionalized quinoline and piperidinone building blocks, which can then be coupled as described previously. rsc.org

Green Chemistry Principles in the Synthesis of 1-((Quinolin-2-YL)methyl)piperidin-4-one Derivatives

The integration of green chemistry principles aims to make the synthesis of quinoline-piperidone derivatives more environmentally benign and sustainable. Traditional methods for quinoline synthesis, such as the Skraup or Friedländer reactions, often require harsh conditions, hazardous reagents, and high temperatures. tandfonline.comnih.gov Modern research focuses on overcoming these limitations. nih.gov

Key green approaches include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. tandfonline.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave or ultrasound assistance, which can reduce reaction times and energy consumption while simplifying workup procedures. researchgate.netnih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and promote cleaner reactions compared to conventional heating. tandfonline.comnih.gov

One-Pot Synthesis: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which avoids the isolation of intermediates and reduces solvent waste and energy usage. acs.org MCRs are a prime example of this principle. researchgate.net

Catalysis is at the heart of green chemistry, and significant effort has been directed towards developing efficient and recyclable catalysts for the synthesis of quinolines and other heterocycles. acs.org

Heterogeneous Catalysts: Solid-supported catalysts are preferred over their homogeneous counterparts because they can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple cycles, reducing cost and waste. nih.gov

Nanocatalysts: Nanoparticle-based catalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. acs.org Various nanocatalysts have been developed for quinoline synthesis, including those based on zinc oxide (ZnO), titanium dioxide (TiO₂), and magnetic iron oxide (Fe₃O₄). nih.govacs.org These catalysts often enable reactions to proceed under milder conditions and in greener solvents like water. nih.gov For example, Fe₃O₄ nanoparticles functionalized with an acidic ionic liquid have been used to catalyze the Friedländer synthesis of quinolines under solvent-free conditions with high yields and catalyst recyclability. nih.gov

Catalyst Optimization: A key aspect of green synthesis is the optimization of catalyst loading. nih.gov Developing highly active catalysts allows for a reduction in the amount needed (low catalyst loading), which minimizes costs and potential contamination of the final product. nih.gov

Table 2: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference(s) |

| ZnO Nanoparticles | Friedländer Synthesis | Solvent-free, 100 °C | Recyclable, high yields, simple workup. | acs.org |

| Fe₃O₄-IL-HSO₄ | Friedländer Synthesis | Solvent-free, 90 °C | Magnetic separation, recyclable, fast reaction. | nih.gov |

| ZnFe₂O₄ Nanopowder | Four-Component Reaction | Water, room temp. | Heterogeneous, reusable, green solvent. | acs.org |

| Titanium Dioxide (TiO₂) | Oxidative Dehydrogenation | Visible light, O₂ | Uses green oxidant (oxygen), mild conditions. | organic-chemistry.org |

Solvent Selection and Reaction Condition Refinement

The choice of solvent and the fine-tuning of reaction conditions are critical parameters that significantly influence the yield, purity, and environmental impact of chemical syntheses. In the context of quinoline and piperidine ring formation, a notable trend is the move towards solvent-free or "neat" conditions, which aligns with the principles of green chemistry.

One such approach involves a one-step heterogeneous catalytic cyclization to prepare 2,4-disubstituted quinolines using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org This method offers a green and efficient pathway to a variety of quinoline derivatives. rsc.org Similarly, the Friedländer synthesis, a classic method for quinoline formation, has been adapted to solvent-free conditions using poly(phosphoric acid) (PPA) as both catalyst and reaction medium. nih.govacs.org This technique, involving the condensation of a 2-aminoarylketone with a carbonyl compound containing a reactive methylene group, demonstrates high efficiency, with one reported synthesis of a 1-(4-phenylquinolin-2-yl)propan-1-one derivative achieving an 82% yield at 90 °C. acs.org

However, solvent choice remains crucial in many synthetic routes. For instance, the intramolecular cyclization of certain amides bearing an alkene group to form piperidines proceeds efficiently in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). nih.gov Conversely, the same reaction is sensitive to water, which can lead to the formation of by-products. nih.gov The selection of the base can also dictate the reaction pathway and regioselectivity, as demonstrated in the cyclization of N-(2-acetylphenyl)but-2-enamide, where a strong base like NaOH favors the formation of a quinolin-4-one derivative. mdpi.com

Table 1: Effect of Reaction Conditions on Quinoline Synthesis

| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedländer Synthesis | Poly(phosphoric acid) | Solvent-free | 90 | 82 | acs.org |

| Heterogeneous Catalysis | Hβ Zeolite | Solvent-free | Optimized | Not specified | rsc.org |

| Intramolecular Cyclization | - | DMSO/DMF | Not specified | Efficient | nih.gov |

Asymmetric Synthesis and Stereoselective Approaches to Piperidine Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric and stereoselective methods for synthesizing piperidine derivatives is of paramount importance. A variety of strategies have been established to control the stereochemical outcome of piperidine ring formation. scilit.com

Key approaches include:

Use of the Chiral Pool: Starting from readily available chiral molecules like amino acids. scilit.com

Chiral Catalysts: Employing chiral metal complexes or organocatalysts to induce enantioselectivity. scilit.com

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction. scilit.com

A powerful technique for establishing stereocenters is the nitro-Mannich reaction. researchgate.net For example, the reaction between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine can produce β-nitro-amines with high diastereoselectivity, which can then be cyclized to form stereochemically pure piperidines. researchgate.net Another method involves the desymmetrization of meso-compounds, such as the selective lactam formation to create chiral piperidines. nih.gov

Catalytic hydrogenation of pyridine (B92270) precursors is a fundamental route to piperidines. Modern methods utilize catalysts that allow for stereoselective reductions under milder conditions. nih.gov For instance, borenium-catalyzed hydrogenation of substituted pyridines in the presence of hydrosilanes can achieve high diastereoselectivity. nih.gov Similarly, rhodium and palladium catalysts have been used for the hydrogenation of fluorinated pyridines. nih.gov The development of an effective protecting group strategy has been shown to achieve enantiopure piperidines with yields up to 92% and excellent chirality retention (ee > 95%) through a nitroalkene/amine/enone (NAE) condensation reaction induced by exocyclic chirality. rsc.org

Table 2: Overview of Asymmetric Strategies for Piperidine Synthesis

| Strategy | Key Reaction/Method | Features | Reference |

|---|---|---|---|

| Organocatalysis | Nitro-Mannich Reaction | Creates up to 3 contiguous stereocenters. | researchgate.net |

| Metal Catalysis | Borenium-catalyzed hydrogenation | Diastereoselective reduction of pyridines. | nih.gov |

| Chiral Auxiliary | Davies' chiral auxiliary | Asymmetric Michael addition for piperidin-2,4-diones. | ucl.ac.uk |

| Protecting Group Strategy | NAE Condensation | Yields up to 92%, ee > 95%. | rsc.org |

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. frontiersin.orgorganic-chemistry.org This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinoline and piperidine derivatives. nih.govmdpi.com

The key advantages of microwave irradiation stem from its efficient heating mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture. This rapid, localized heating can overcome high activation barriers and minimize the formation of side products. organic-chemistry.org

In the synthesis of quinoline-based structures, microwave irradiation has been shown to significantly improve outcomes. For example, a microwave-assisted Friedländer reaction demonstrated a substantial increase in yield from an average of 34% with conventional oil-bath heating to 72% with microwave heating. nih.gov In another instance, the synthesis of quinoline-fused 1,4-benzodiazepines saw yields jump from 62-65% (conventional) to 92-97% (microwave) with a drastically reduced reaction time of just 5 minutes. nih.gov The synthesis of a library of quinoline thiosemicarbazones featuring a piperidine moiety was also efficiently achieved with excellent yields using microwave assistance. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Compound Type | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline Library | Conventional | - | 34 | nih.gov |

| Quinoline Library | Microwave | 30-40 min | 72 | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Conventional | - | 62-65 | nih.gov |

| Quinoline-fused 1,4-benzodiazepines | Microwave | 5 min | 92-97 | nih.gov |

| 1,3-Diarylimidazolinium chlorides | Conventional | 24-72 h | - | organic-chemistry.org |

| 1,3-Diarylimidazolinium chlorides | Microwave | < 5 min | up to 98 | organic-chemistry.org |

Optimization of Reaction Parameters and Yields in Compound Synthesis

The systematic optimization of reaction parameters is a cornerstone of synthetic chemistry, aiming to maximize product yield and purity while ensuring efficiency and scalability. This process involves the careful adjustment of variables such as catalyst type and loading, temperature, reaction time, and the nature and stoichiometry of reactants and oxidants. researchgate.netmdpi.com

Transition metal catalysis is a field where optimization is particularly crucial. For the synthesis of quinoline derivatives via C-H activation, the choice of metal catalyst (e.g., Rhodium, Ruthenium, Palladium, Copper) and oxidant can dramatically affect the outcome. researchgate.netmdpi.com For instance, in the Cp*Rh(III)-catalyzed C(sp³)–H bond activation of 8-methylquinolines, it was found that the reaction proceeded remarkably well using air as the terminal oxidant, affording the product in an 80% isolated yield. researchgate.net

The development of a synthetic route for a 1-(4-phenylquinolin-2-yl)propan-1-one provides a clear example of optimization. nih.gov The procedure involves reacting 2-aminobenzophenone (B122507) with pentan-2,3-dione in the presence of PPA. nih.govacs.org The conditions were optimized to be solvent-free at a temperature of 90 °C for 1 hour, resulting in a high yield of 82%. acs.org This highlights how eliminating solvents and refining temperature and time can lead to a more efficient and environmentally benign process. nih.gov

Further studies on the synthesis of 2,4-disubstituted quinolines using a heterogeneous Hβ zeolite catalyst emphasized the importance of catalyst reusability. rsc.org The catalyst could be used up to five times without a significant loss in its catalytic efficiency, demonstrating the economic and environmental benefits of a well-optimized catalytic system. rsc.org

Table 4: Examples of Optimized Reaction Parameters

| Reaction Type | Catalyst | Key Optimized Parameter(s) | Result | Reference |

|---|---|---|---|---|

| C(sp³)–H Arylation of 8-methylquinolines | Cp*Rh(III) | Air as terminal oxidant | 80% isolated yield | researchgate.net |

| Friedländer Synthesis | Poly(phosphoric acid) | Solvent-free, 90°C, 1h | 82% isolated yield | acs.org |

| Heterogeneous Catalysis | Hβ Zeolite | Catalyst reusability | Reusable for 5 cycles | rsc.org |

Design and Derivatization Strategies for 1 Quinolin 2 Yl Methyl Piperidin 4 One Analogs

Principles of Scaffold Modification and Bioisosteric Replacement in Heterocyclic Systems

Scaffold modification and bioisosteric replacement are foundational strategies in drug design aimed at optimizing lead compounds. nih.govresearchgate.netscite.ai These approaches involve altering the core molecular framework (the scaffold) or exchanging specific functional groups for others with similar physical or chemical properties, while aiming to retain or improve biological activity. researchgate.netu-strasbg.fr The goal is to modulate properties such as potency, selectivity, metabolic stability, and solubility. u-strasbg.fr

In the context of heterocyclic systems like quinoline (B57606) and piperidine (B6355638), bioisosterism is a powerful tool. researchgate.netnih.gov Bioisosteric replacement can significantly alter molecular characteristics including size, shape, electron distribution, lipophilicity, and hydrogen bonding capacity. nih.gov For instance, the piperidine ring, one of the most common heterocycles in approved drugs, is a frequent target for modification. nih.govcambridgemedchemconsulting.com A common strategy involves replacing the piperidine with a morpholine (B109124) ring to increase polarity and potentially reduce metabolism at atoms adjacent to the nitrogen, although this also impacts the pKa. cambridgemedchemconsulting.com Other replacements for piperidine that have been explored include spiro systems like the Azaspiro[3.3]heptane, which can provide different substitution vectors not accessible from the original piperidine ring. cambridgemedchemconsulting.com

For the quinoline moiety, which is present in numerous bioactive compounds, bioisosteric replacements can be designed to mimic the hydrogen bonding patterns of the original structure, a critical feature for interactions with biological targets like kinase hinges. namiki-s.co.jpmdpi.com Knowledge-based methods, utilizing data from protein structures, can identify fragments that overlap in similar binding sites, suggesting them as potential bioisosteric replacements for parts of a molecule, including ring systems. researchgate.net This technique of "scaffold hopping" allows for the replacement of a core structure with a chemically novel one while preserving the original's biological activity. nih.govresearchgate.net

Table 1: Examples of Bioisosteric Replacements for Heterocyclic Rings

| Original Ring | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Piperidine | Morpholine | Increase polarity, alter metabolic stability | cambridgemedchemconsulting.com |

| Piperidine | Azaspiro[3.3]heptane | Explore novel substitution vectors | cambridgemedchemconsulting.com |

| Quinoline | Pyrozoles, Pyridines | Mimic hydrogen bonding patterns | namiki-s.co.jp |

Synthesis of Analogs through Quinoline Ring Functionalization

The functionalization of the quinoline ring is a transformative strategy in synthetic chemistry for expanding the chemical space and enhancing the pharmacological profiles of quinoline-based compounds. rsc.org The precise and selective introduction of various functional groups can lead to derivatives with improved efficacy and target selectivity. rsc.org A multitude of synthetic methods have been developed for this purpose, ranging from classical cyclization reactions to modern transition-metal-catalyzed functionalizations. nih.govresearchgate.net

Classical methods for constructing the quinoline core itself, which can be adapted to produce substituted analogs, include:

Gould-Jacobs Reaction: Involves the condensation of an aniline (B41778) derivative with diethyl ethoxymethylidenemalonate, followed by thermal cyclization. nih.gov

Conrad-Limpach Synthesis: Another route starting from aniline derivatives to form the quinolin-4-one core. nih.gov

Camps Cyclization: This reaction uses base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to yield quinolin-2-ones or quinolin-4-ones, depending on the reaction conditions. nih.gov

More recent advancements focus on the direct functionalization of a pre-existing quinoline ring, often through C-H bond activation. rsc.orgacs.org This approach avoids the need for pre-functionalized starting materials and offers a more efficient route to novel derivatives. acs.org Palladium-catalyzed carbonylation reactions, for example, have been employed to synthesize quinolin-4-ones using carbon monoxide as the carbonyl source. nih.gov Similarly, copper- and silver-catalyzed reactions have been developed for the synthesis of functionalized quinolines through various oxidative annulation and cascade strategies. mdpi.com These modern methods provide powerful tools for creating libraries of quinoline analogs with diverse substitution patterns for structure-activity relationship (SAR) studies. rsc.orgacs.org

Modification of the Piperidinone Moiety and its Substituents

The piperidine ring and its derivatives, like piperidinone, are crucial components in a vast number of pharmaceuticals. nih.govresearchgate.net The modification of the piperidinone moiety in 1-((Quinolin-2-YL)methyl)piperidin-4-one offers a rich avenue for analog design. Strategies can involve the formation of the piperidine ring from acyclic precursors or the functionalization of a pre-existing ring. nih.govresearchgate.net

Key synthetic routes to substituted piperidines include:

Hydrogenation/Reduction: The hydrogenation of pyridine (B92270) derivatives is a common method for producing piperidines. nih.gov Recent developments have focused on stereoselective methods to control the geometry of the resulting substituents. nih.gov

Intramolecular Cyclization: Various methods, including aza-Michael reactions and radical-mediated cyclizations, can be used to construct the piperidine ring from linear precursors. nih.gov For example, organocatalyzed intramolecular aza-Michael reactions can produce enantiomerically enriched di- and tri-substituted piperidines. nih.gov

Multi-Component Reactions: These reactions combine two or more starting materials in a single step to build the piperidine scaffold. nih.gov

Once the 1-((Quinolin-2-YL)methyl)piperidin-4-one scaffold is formed, the piperidinone moiety can be further modified. The ketone at the C-4 position is a versatile functional group that can be converted into other functionalities, such as an alcohol via reduction or an amine via reductive amination. Additionally, substituents can be introduced at other positions on the piperidine ring to explore new chemical space and interactions. For instance, a diversity-oriented synthesis approach was used to create a library of piperidine derivatives by first protecting 4-hydroxymethylpiperidine, activating the alcohol, and then performing nucleophilic substitution with various phenols. nih.gov

Exploration of Linker Chemistry and its Impact on Structural Integrity

In a study of morpholine-bearing quinoline derivatives, the length of the carbon linker between the quinoline and morpholine moieties was found to be a critical determinant of inhibitory activity against cholinesterases. nih.gov Derivatives with a shorter, two-methylene linker generally showed better activity than those with longer three- or four-methylene linkers, highlighting the linker's importance for optimal positioning within the enzyme's active site. nih.gov

Strategies for exploring the impact of the linker in 1-((Quinolin-2-YL)methyl)piperidin-4-one analogs could include:

Varying Linker Length: Synthesizing homologs with two, three, or more carbons in the linker chain to assess the effect of increased distance and flexibility between the two rings.

Introducing Rigidity: Replacing the flexible alkyl chain with more rigid elements, such as a cyclopropyl (B3062369) group or a double/triple bond, to restrict conformational freedom.

Incorporating Heteroatoms: Introducing atoms like oxygen or nitrogen into the linker to create ether or amine linkages, which can alter polarity and hydrogen bonding potential.

These modifications would allow for a systematic investigation into how the linker's properties modulate the structural and, consequently, the biological profile of the compound.

Rational Design of Derivatives for Specific Molecular Interaction Profiles

Rational design leverages an understanding of the target's structure and the nature of ligand-target interactions to design new molecules with improved affinity and specificity. nih.govnih.gov For 1-((Quinolin-2-YL)methyl)piperidin-4-one derivatives, this process involves identifying a biological target and using computational tools like molecular docking to predict how analogs will bind.

For example, in the design of novel cholinesterase inhibitors, a quinoline core was retained as a privileged backbone while different substituents were introduced. nih.gov Molecular docking studies of the most potent compounds revealed key interactions with the active site, such as π-π stacking of the quinoline ring with specific amino acid residues (e.g., Tyr337) and hydrogen bonds formed by the other parts of the molecule. nih.gov This information provides a roadmap for further modifications.

Similarly, in the development of Acetyl-CoA Carboxylase (ACC) inhibitors, two series of compounds containing quinoline moieties were designed and synthesized. nih.gov Docking studies helped to rationalize the observed inhibitory activities and guide the design of more potent compounds. nih.gov A bifunctional approach has also been explored, where an iron-binding 8-hydroxyquinoline (B1678124) moiety was attached to a piperazine (B1678402) structure to create molecules with dual neuroprotective and dopamine (B1211576) agonist properties. nih.gov This illustrates a rational design strategy aimed at achieving multiple therapeutic effects within a single molecule.

The design process for derivatives of 1-((Quinolin-2-YL)methyl)piperidin-4-one would follow a similar logic:

Identify a biological target of interest.

Use molecular docking to predict the binding mode of the parent compound.

Analyze the predicted interactions to identify opportunities for improvement (e.g., unoccupied pockets, potential for additional hydrogen bonds).

Design new analogs with modifications to the quinoline, piperidinone, or linker moieties to exploit these opportunities.

Synthesize and test the designed compounds to validate the computational predictions and feed back into the design cycle.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 1-((Quinolin-2-YL)methyl)piperidin-4-one |

| 4-hydroxy-1-methyl-quinolin-2(1H)-one |

| 3-amino-4-hydroxy-2-quinolinone |

| 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol |

| 5-((prop-2-ynylamino)methyl)quinolin-8-ol |

| 4-Piperidin-1-ylmethyl-1H-quinolin-2-one |

| 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine |

| 3-Methyl-2-(4-methylphenylsulfonamido)-N-(2-oxo-2(piperidin-1-yl) ethyl) pentanamide |

| 3-benzyl-2,6-bis(3-nitrophenyl)piperidin-4-one |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Quinolin 2 Yl Methyl Piperidin 4 One Derivatives

Methodologies for SAR Elucidation and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of Structure-Activity Relationships (SAR) and the development of Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for designing more potent and selective drug candidates. unram.ac.idmjcce.org.mk For quinoline-based compounds, including derivatives of 1-((quinolin-2-yl)methyl)piperidin-4-one, a variety of computational and experimental techniques are employed to decipher the complex interplay between molecular features and biological outcomes.

Experimental SAR Elucidation: The foundational approach to SAR involves the systematic synthesis of analog series where specific parts of the lead molecule, 1-((quinolin-2-yl)methyl)piperidin-4-one, are modified. mdpi.comresearchgate.net This includes altering substituents on the quinoline (B57606) ring, modifying the piperidinone core, and changing the linker between these two key fragments. The biological activity of each synthesized derivative is then assessed through in vitro assays, such as enzyme inhibition or receptor binding assays. By comparing the activities of these structurally related compounds, researchers can deduce which molecular features are critical for the desired biological effect. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a computational and mathematical approach to formalize the SAR. nih.gov It seeks to build a statistical model that correlates the variation in biological activity with changes in molecular descriptors. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological parameters, and 2D pharmacophore fingerprints.

3D Descriptors: Parameters related to the three-dimensional structure, such as molecular shape, volume, and electronic properties like electrostatic potential and frontier molecular orbitals (HOMO and LUMO). unram.ac.id

Different statistical methods are used to generate these models, including Multiple Linear Regression (MLR), which creates a linear equation, and more complex machine learning techniques like Artificial Neural Networks (ANN) and k-Nearest Neighbors (k-NN). nih.govnih.gov These models, once validated, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. unram.ac.idnih.gov For instance, a QSAR study on quinolone-4(1H)-imine derivatives successfully used the Multiple Linear Regression (MLR) method to create a predictive model for antimalarial activity based on electronic and molecular descriptors. unram.ac.id

Molecular Docking: This computational technique simulates the interaction between a ligand (the quinoline derivative) and its biological target (e.g., an enzyme or receptor). It predicts the preferred binding orientation and affinity of the compound within the target's active site. nih.gov This provides invaluable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that govern the biological activity. researchgate.net Docking studies can rationalize observed SAR trends and guide the design of new derivatives with improved binding characteristics.

Influence of Quinoline Substitutions on Molecular Interactions

The quinoline nucleus offers multiple positions for substitution, and modifications at these sites can profoundly impact the compound's interaction with its biological target. orientjchem.orgnih.gov SAR studies have consistently shown that the nature and position of substituents on the quinoline ring are critical determinants of biological activity. ijresm.comslideshare.net

For example, in the context of anticancer agents, substitutions at the C2, C4, and C6 positions of the quinoline ring have been extensively explored. biointerfaceresearch.com The introduction of a fluorine atom at the C6 position has been noted to significantly enhance antibacterial activity in certain quinoline series. orientjchem.org Similarly, the presence of a hydroxyl group at C8 and a trimethoxyphenyl group at C5 was found to be crucial for potent anticancer activity in a specific class of quinoline derivatives. orientjchem.org

The electronic properties of the substituents play a significant role. Electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl) can alter the electron density of the quinoline ring system, thereby influencing its ability to participate in pi-stacking interactions or form hydrogen bonds with the target protein. nih.gov For instance, studies on certain quinoline-carbonitrile derivatives indicated a biological preference for a methoxy group over a methyl group or no substitution at position 6 for antibacterial activity. nih.gov

The following table summarizes the observed influence of various substituents on the quinoline ring from different studies, highlighting the diverse effects on biological activity.

| Position on Quinoline Ring | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| 5 | Trimethoxyphenyl | Potent anticancer activity | 5-(3,4,5-trimethoxyphenyl)-8-hydroxyquinoline |

| 6 | Fluorine | Significantly enhanced antibacterial activity | Fluoroquinolones |

| 6 | Methoxy | Increased antibacterial inhibition zone compared to methyl | Quinoline-carbonitrile derivatives |

| 7 | Alkoxy group | Facilitated antiproliferative activity | 4-Alkylamino-7-alkoxyquinolines |

| 8 | Hydroxyl | Crucial for potent anticancer activity | 5-(3,4,5-trimethoxyphenyl)-8-hydroxyquinoline |

This table is a compilation of findings from various studies on different quinoline scaffolds and is intended to be illustrative of general SAR principles.

Role of the Piperidinone Ring System in Modulating Biological Response

The piperidinone moiety can serve as a scaffold to which various functional groups are attached. These groups can be designed to probe specific pockets within a binding site. For instance, the introduction of bulky or flexible side chains on the piperidinone nitrogen can influence solubility, cell permeability, and binding affinity. nih.gov In a series of quinoline derivatives designed as anticancer agents, a secondary amine linking the quinoline and a pyridine (B92270) ring was found to be important for anti-proliferative effects, highlighting the significance of the linker's nature which often involves a piperidine (B6355638) or similar cyclic amine. researchgate.net

Furthermore, the ketone group of the piperidin-4-one is a potential hydrogen bond acceptor, which can be a critical interaction point with amino acid residues (like serine or threonine) in a protein's active site. Modifications at the C3 or C5 positions of the piperidinone ring can alter its conformation and the accessibility of the ketone's lone pair electrons, thereby fine-tuning the binding affinity. The interruption of palladium-catalyzed hydrogenation of certain pyridines has been shown to lead to piperidinones, demonstrating a synthetic pathway to this important heterocyclic system. nih.gov

Conformational Analysis and its Correlation with Compound Activity

The three-dimensional shape (conformation) of a molecule is intrinsically linked to its biological activity. nih.gov For semi-flexible molecules like 1-((quinolin-2-yl)methyl)piperidin-4-one derivatives, which possess rotatable bonds, multiple conformations can exist in solution. However, it is often a single, low-energy "bioactive conformation" that is responsible for the interaction with the biological target.

Conformational analysis aims to identify the stable conformations of a molecule and understand the energy barriers between them. nih.gov Techniques such as X-ray crystallography can provide a detailed picture of the molecule's conformation in the solid state. scielo.br In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating conformational preferences.

Computational methods, including molecular mechanics and quantum mechanics calculations, are widely used to predict the relative stabilities of different conformers. scielo.br By correlating the preferred conformations with the observed biological activities across a series of analogs, researchers can build a 3D pharmacophore model. This model defines the essential spatial arrangement of functional groups required for activity. For example, the distance and relative orientation between the aromatic quinoline ring and the piperidinone nitrogen are critical parameters that can be optimized to enhance activity. A study on a silicon analog of quinolizidine (B1214090) confirmed its trans configuration and conformational equilibrium using X-ray diffraction and NMR, respectively, underscoring the importance of these techniques. nih.gov

Stereochemical Considerations in SAR Development

When a molecule contains one or more chiral centers, it can exist as different stereoisomers (enantiomers or diastereomers). These isomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. It is a well-established principle in pharmacology that different stereoisomers can exhibit vastly different biological activities, potencies, and metabolic profiles.

In the context of 1-((quinolin-2-yl)methyl)piperidin-4-one derivatives, chirality can be introduced at several positions, for instance, by substitution on the piperidinone ring. If a substituent is introduced at the C3 position of the piperidinone ring, a chiral center is created. The two resulting enantiomers (R and S) will orient their substituents differently in 3D space. This can lead to one enantiomer fitting snugly into a chiral binding site on a protein, while the other may bind weakly or not at all.

Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for comprehensive SAR development. Chiral chromatography is often used to separate enantiomers, allowing for the determination of their individual biological activities. For instance, the resolution of (±)-2-amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, a precursor for some dopamine (B1211576) agonists, was achieved using a chiral resolving agent to separate the enantiomers, which subsequently showed different biological activities. nih.gov Understanding the stereochemical requirements for activity allows for the design of more selective and potent single-enantiomer drugs.

Mechanistic Investigations and Target Identification for 1 Quinolin 2 Yl Methyl Piperidin 4 One and Its Analogs

Identification and Validation of Molecular Targets

The unique chemical architecture of quinoline-piperidine derivatives allows them to interact with a diverse range of biological targets, implicated in various disease states. clinmedkaz.org In silico prediction tools, such as SwissTargetPrediction, are often employed as a preliminary step to identify likely protein targets, which are then validated through experimental assays. clinmedkaz.org

Key molecular targets identified for this class of compounds include:

Cholinesterases (AChE and BuChE) : Several studies have identified acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) as primary targets. nih.govnih.govkoreascience.kr These enzymes are critical for regulating acetylcholine (B1216132) levels in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.govnih.gov The dual inhibitory action on both AChE and BuChE is considered beneficial, as BuChE activity is known to increase in the brains of Alzheimer's patients. koreascience.kr

Pim-1 Kinase : Certain quinoline (B57606) derivatives have been identified as potential inhibitors of Pim-1 kinase, a protein whose activity is elevated in prostate cancer. nih.gov This suggests a role for these compounds as potential anti-prostate cancer agents. nih.gov

NLRP3 Inflammasome : A compound featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, an analog of the quinoline-piperidine structure, was found to inhibit the NLRP3 inflammasome. nih.gov This protein complex is a key component of the innate immune system, and its dysregulation is linked to various inflammatory disorders.

Phosphodiesterase 10A (PDE10A) : In silico analyses have pointed to PDE10A as a potential target for quinoline derivatives. rsc.org This enzyme is involved in the hydrolysis of cAMP and cGMP and is considered a target for treating schizophrenia. rsc.org

Sigma Receptors (S1R) : Screening of piperidine-based compound libraries has led to the discovery of potent ligands for the sigma 1 receptor (S1R), which is implicated in neurological disorders. nih.gov

Nociceptin (B549756) Receptor (NOP) : Analogs such as N-(4-piperidinyl)-2-indolinones have been identified as a new structural class of ligands for the NOP receptor, a member of the opioid receptor family. nih.gov

Plasmodium falciparum targets : The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. nih.gov Novel quinoline-piperidine conjugates have shown potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, indicating they interact with crucial parasitic targets. nih.gov

**5.2. Characterization of Ligand-Target Interactions

Understanding how these ligands bind to their molecular targets is fundamental to optimizing their structure for improved affinity and efficacy. This involves detailed receptor binding studies and enzyme kinetic analyses.

Receptor binding assays quantify the affinity of a ligand for a specific receptor. For analogs of 1-((Quinolin-2-YL)methyl)piperidin-4-one, binding profiles have been established for several receptors.

One study on N-(4-piperidinyl)-2-indolinone analogs revealed their binding affinity for the human nociceptin receptor (NOP) and their selectivity over other opioid receptors (μ, δ, and κ). nih.gov Similarly, a piperidine (B6355638)/piperazine-based compound was found to have a high affinity for the sigma 1 receptor (S1R), comparable to the reference antagonist haloperidol. nih.gov Further studies on a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, also demonstrated high affinity for the σ1R. csic.es

The binding affinity of these compounds is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Receptor Binding Affinity of Selected Quinoline-Piperidine Analogs

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki or IC50) | Reference |

|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 Receptor (S1R) | Ki = 3.2 nM | nih.gov |

| N-(4-piperidinyl)-2-indolinones | Nociceptin Receptor (NOP) | Varies by substituent | nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) | Sigma 1 Receptor (hσ1R) | Ki = 1.45 nM | csic.es |

| Bridged Piperidine Analogs (e.g., Isoquinuclidine 34) | P2Y14 Receptor | IC50 = 15.6 nM | nih.gov |

For compounds targeting enzymes, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). This provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.

Cholinesterase Inhibition : Analogs of 1-((Quinolin-2-YL)methyl)piperidin-4-one have been extensively studied as cholinesterase inhibitors. nih.govnih.gov For instance, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide emerged as a potent dual inhibitor of both AChE and BuChE. nih.gov Kinetic studies of a hybrid molecule, compound 17 from a series of 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide molecules, revealed a mixed type of inhibition for AChE and a non-competitive inhibition for BuChE. koreascience.kr

Pim-1 Kinase Inhibition : Studies on pyridine-quinoline hybrids have identified both competitive and non-competitive inhibitors of Pim-1 kinase. nih.gov

PDE10A Inhibition : Molecular modeling suggests that the inhibition of PDE10A by quinoline derivatives relies on a combination of hydrogen bonds, π–π stacking interactions, and hydrophobic contacts within the enzyme's binding site. rsc.org The presence of a heterobenzene ring as an H-bond acceptor was found to be crucial for enhancing inhibitory potency. rsc.org

Table 2: Enzyme Inhibition Data for Selected Quinoline-Piperidine Analogs

| Compound/Analog | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 8c (piperidinyl-quinoline acylhydrazone) | AChE | 5.3 ± 0.51 µM | Not Specified | nih.gov |

| Compound 8g (piperidinyl-quinoline acylhydrazone) | BuChE | 1.31 ± 0.05 µM | Not Specified | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 µM | Not Specified | nih.gov |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BuChE | 11.59 µM | Not Specified | nih.gov |

| Compound 17 (1-Benzyl Piperidin-4-yl (α)-Lipoic Amide analog) | AChE | 1.75 ± 0.30 µM | Mixed | koreascience.kr |

| Compound 17 (1-Benzyl Piperidin-4-yl (α)-Lipoic Amide analog) | BuChE | 5.61 ± 1.25 µM | Non-competitive | koreascience.kr |

| Compound 9g (quinoline derivative) | Pim-1 Kinase | GI50 = 1.29 µM (anti-proliferative) | Not Specified | nih.gov |

Cellular Pathway Modulation Studies

The interaction of a compound with its molecular target ultimately leads to the modulation of specific cellular signaling pathways. Research into quinoline-piperidine analogs has begun to uncover these downstream effects.

For example, the inhibition of Pim-1 kinase by a quinoline derivative was shown to induce cell cycle arrest and apoptosis in human prostate cancer cells. nih.gov In another study, a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one analog was demonstrated to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death, and the subsequent release of the pro-inflammatory cytokine IL-1β in human macrophages. nih.gov Furthermore, some quinolin-4-ones have been shown to inhibit key enzymes in cancer cell proliferation pathways, such as phosphoinositide 3-kinases (PI3K). nih.gov

Allosteric and Orthosteric Binding Site Analysis

Drugs can bind to a target protein at two principal types of sites: the orthosteric site, which is the same site as the endogenous ligand, or an allosteric site, which is a distinct, topographically separate location. nih.gov Orthosteric drugs typically act as competitive inhibitors, while allosteric modulators can either enhance (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the protein's response to its natural ligand. nih.govnih.gov

The distinction is significant because allosteric sites are often less conserved across protein families than orthosteric sites, offering an opportunity to develop more selective drugs with potentially fewer side effects. nih.govfrontiersin.org

For analogs of 1-((Quinolin-2-YL)methyl)piperidin-4-one, evidence of both types of interactions exists:

Orthosteric Interaction : The competitive inhibition observed in some enzyme kinetic studies suggests binding at the orthosteric active site. For example, molecular docking of cholinesterase inhibitors often shows them occupying the active site gorge of the enzyme. nih.gov

Allosteric Modulation : In studies of the sigma 1 receptor (S1R), the allosteric modulator phenytoin (B1677684) was used to differentiate between agonist and antagonist profiles of new piperidine-based ligands, highlighting the presence and functional relevance of an allosteric site on this receptor. nih.gov Another study on the cannabinoid CB2 receptor showed that a specific analog, CBD-DMH, exhibited a dual binding mode, acting as both a competitive (orthosteric) ligand and an allosteric modulator that could negatively affect the activation of the receptor by other agonists. cnr.it This suggests that a single compound can potentially interact with both orthosteric and allosteric sites. cnr.it

The analysis of whether a compound binds allosterically or orthosterically is critical for drug design, as it influences the pharmacological profile and potential for therapeutic selectivity. nih.gov

Computational Chemistry and Cheminformatics in Research on 1 Quinolin 2 Yl Methyl Piperidin 4 One

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a cornerstone of structure-based drug design, used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. nih.govyoutube.com For 1-((Quinolin-2-YL)methyl)piperidin-4-one, docking studies would be employed to screen it against various receptors implicated in disease, identifying potential biological targets and elucidating its mechanism of action at a molecular level. The process involves sampling a vast number of orientations and conformations of the ligand within the binding pocket and using a scoring function to rank them, with lower scores generally indicating more favorable binding. youtube.comnih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to refine the predicted binding pose and assess the stability of the ligand-target complex over time. nih.govnih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions and accounting for the flexibility of both the ligand and the protein. nih.govnih.gov This technique can confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to calculate binding free energies through methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), offering a more accurate estimation of binding affinity. nih.govnih.gov

Table 1: Illustrative Analysis of a Docked Complex of 1-((Quinolin-2-YL)methyl)piperidin-4-one This table is a hypothetical representation of typical data obtained from a molecular docking and dynamics study.

| Interaction Type | Ligand Moiety | Potential Interacting Residue (Target) | Distance (Å) | Stability in MD |

| Hydrogen Bond | Piperidinone Oxygen | Tyr122 | 2.9 | High |

| Hydrogen Bond | Quinoline (B57606) Nitrogen | Ser195 | 3.1 | Moderate |

| π-π Stacking | Quinoline Ring | Phe265 | 3.8 | High |

| Hydrophobic | Piperidine (B6355638) Ring | Val68, Leu99 | N/A | High |

| Cation-π | Protonated Piperidine N | Trp84 | 4.5 | Moderate |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing a robust QSAR model for analogues of 1-((Quinolin-2-YL)methyl)piperidin-4-one, researchers can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The process involves calculating a set of numerical descriptors that encode the structural, physicochemical, and electronic features of the molecules. nih.govnih.gov These descriptors can range from simple properties like molecular weight and logP to complex quantum chemical parameters. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links these descriptors to the observed activity. nih.gov Advanced methods like Comparative Molecular Field Analysis (CoMFA) generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. nih.govnih.gov The predictive power and robustness of a QSAR model must be rigorously validated through internal methods (e.g., cross-validation) and external validation using a test set of compounds not included in the model's training. nih.govresearchgate.net

Table 2: Example of Descriptors in a Hypothetical QSAR Model for Quinoline-Piperidinone Analogs

| Descriptor | Descriptor Class | Contribution to Activity | Interpretation |

| LogP | Physicochemical | Positive | Increased lipophilicity is favorable for activity. |

| PW4 (Randic Shape Index) | Topological | Positive | Suggests a specific molecular shape is important. nih.gov |

| JGI2 (Topological Charge) | Electronic | Negative | Indicates charge distribution at a specific topological distance influences binding. nih.gov |

| LUMO Energy | Quantum Chemical | Positive | A higher LUMO energy may correlate with better activity. |

| Molecular Volume | Steric | Negative | Suggests that excessively bulky substituents are detrimental. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a powerful computational strategy for identifying novel hit compounds from large chemical libraries. nih.govmedchemexpress.com This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the biological target. medchemexpress.com In this approach, vast libraries containing millions of compounds are docked into the target's binding site, and the top-scoring molecules are selected for further experimental testing. youtube.comnih.gov This method is particularly useful for discovering chemically diverse hits that are not necessarily similar to known ligands. youtube.com

Ligand-Based Virtual Screening (LBVS) is employed when the structure of the target is unknown, but one or more active ligands have been identified. nih.govmedchemexpress.com Using a compound like 1-((Quinolin-2-YL)methyl)piperidin-4-one as a reference (query), LBVS methods search for other molecules in a database that have a similar shape, pharmacophore (the spatial arrangement of essential features), or chemical fingerprint. nih.govyoutube.com This strategy operates on the principle that structurally similar molecules are likely to have similar biological activities.

Table 3: Sample Hit List from a Structure-Based Virtual Screen This table illustrates a typical output, ranking compounds based on their predicted binding potential.

| Hit ID | Docking Score (kcal/mol) | Predicted H-Bonds | Key Hydrophobic Interactions |

| ZINC12345678 | -10.2 | 2 | Quinoline ring with Phe, Trp |

| ZINC98765432 | -9.8 | 3 | Piperidinone with Ser, Tyr |

| Reference Cpd | -9.5 | 2 | Quinoline with Phe; Piperidine with Val |

| ZINC24681357 | -9.3 | 1 | Naphthyridine ring with Phe |

| ZINC13579246 | -9.1 | 2 | Thiophene ring with Leu, Ile |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. nih.govresearchgate.net For 1-((Quinolin-2-YL)methyl)piperidin-4-one, DFT calculations can provide fundamental insights that are not accessible through classical molecular mechanics methods.

Key applications include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. researchgate.netmdpi.com

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps determine chemical reactivity and stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): Generating maps that show the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Spectroscopic Analysis: Simulating vibrational (FT-IR, Raman) and NMR spectra to aid in the structural characterization and interpretation of experimental data. researchgate.net

Table 4: Hypothetical DFT-Calculated Properties for 1-((Quinolin-2-YL)methyl)piperidin-4-one Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -845.123 | Represents the ground state energy of the optimized structure. |

| HOMO Energy (eV) | -6.54 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.21 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.33 | Indicates high kinetic stability and low chemical reactivity. nih.govresearchgate.net |

| Dipole Moment (Debye) | 3.45 | Quantifies the overall polarity of the molecule. |

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by building predictive models from vast and complex chemical datasets. purdue.educhemrxiv.org These technologies can be applied throughout the discovery pipeline for compounds related to the 1-((Quinolin-2-YL)methyl)piperidin-4-one scaffold.

Key applications include:

Enhanced QSAR: ML algorithms like Random Forests or Support Vector Machines can capture complex, non-linear relationships between structure and activity, often leading to more predictive QSAR models than traditional statistical methods.

ADMET Prediction: ML models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to reduce late-stage failures. chemrxiv.org

De Novo Design: Generative AI models can design entirely new molecules with specific desired properties, such as high predicted activity against a target and favorable ADMET profiles. chemrxiv.org

Synthesis Prediction: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes, streamlining the chemical synthesis process. chemrxiv.org

The success of these models depends heavily on how molecular structures are represented, using methods like molecular fingerprints or graph-based representations that can be processed by the algorithms. purdue.educhemrxiv.org

Advanced Analytical and Spectroscopic Characterization of 1 Quinolin 2 Yl Methyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-((quinolin-2-yl)methyl)piperidin-4-one and its analogs, both ¹H and ¹³C NMR are employed to confirm the successful synthesis and to assign the chemical environment of each atom.

In the ¹H NMR spectrum of related quinoline (B57606) derivatives, signals corresponding to the aliphatic protons of the piperidine (B6355638) ring typically appear in the upfield region. For instance, in a similar series of compounds, aliphatic protons were observed in the range of δ 1.28–2.36 ppm. researchgate.net The protons of the methyl group attached to the quinoline ring and the methylene (B1212753) bridge connecting the quinoline and piperidine moieties would also have characteristic chemical shifts. Aromatic protons of the quinoline ring would resonate in the downfield region, typically between δ 7.21–7.34 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the piperidin-4-one ring is particularly noteworthy, typically appearing significantly downfield.

For a definitive structural confirmation, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often utilized. These experiments help to establish connectivity between protons and carbons, resolving any ambiguities in the one-dimensional spectra. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for Quinoline Derivatives

| Protons | Chemical Shift (δ ppm) |

| Aliphatic Protons | 1.28–2.36 (m) |

| Aromatic Protons | 7.21–7.34 (m) |

Note: The chemical shifts are representative and can vary based on the solvent and specific derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For 1-((quinolin-2-yl)methyl)piperidin-4-one, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular formula, C₁₅H₁₆N₂O, which is calculated to be 240.30 g/mol .

In studies of similar quinoline derivatives, molecular ion peaks have been successfully identified, confirming the expected molecular formulas. For example, a derivative with the formula C₁₁H₁₂N₂O showed a molecular ion peak at m/z 188, while another with the formula C₁₁H₁₃N₃O was observed at m/z 203. researchgate.net The fragmentation pattern can also provide valuable structural information. Cleavage of the bond between the methylene group and the piperidine ring, or fragmentation of the piperidinone ring itself, would produce characteristic fragment ions, further corroborating the proposed structure.

Table 2: Expected and Observed Molecular Ion Peaks for Related Quinoline Compounds

| Compound Formula | Expected [M]⁺ (m/z) | Observed [M]⁺ (m/z) | Reference |

| C₁₁H₁₂N₂O | 188.23 | 188 | researchgate.net |

| C₁₁H₁₃N₃O | 203.24 | 203 | researchgate.net |

| C₁₂H₁₄N₂S | 218.32 | 218 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-((quinolin-2-yl)methyl)piperidin-4-one would exhibit characteristic absorption bands that confirm the presence of its key structural features.

The most prominent band would be due to the carbonyl (C=O) stretching vibration of the piperidin-4-one ring, which typically appears in the region of 1650-1730 cm⁻¹. For related acridin-9(10H)-one compounds, this C=O stretch was observed between 1615-1659 cm⁻¹. researchgate.net The spectrum would also show C-N stretching vibrations for the tertiary amine in the piperidine ring and the quinoline moiety. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine and methylene groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Bands for 1-((Quinolin-2-YL)methyl)piperidin-4-one

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| Aromatic C-H | >3000 |

| Aliphatic C-H | <3000 |

| C=C & C=N (Aromatic) | 1450-1620 |

| C-N | 1000-1350 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers, if present. While specific crystallographic data for 1-((quinolin-2-yl)methyl)piperidin-4-one is not widely reported, analysis of related heterocyclic structures provides a basis for what to expect.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of synthesized compounds and for quantitative analysis. For 1-((quinolin-2-yl)methyl)piperidin-4-one, a reversed-phase HPLC method would typically be employed.

In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected as it elutes from the column, most commonly using a UV detector set to a wavelength where the quinoline chromophore absorbs strongly, such as around 254 nm or 325 nm. mdpi.com

The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can also be used to separate the target compound from any starting materials, byproducts, or degradation products, making it an indispensable tool for quality control.

Future Research Directions and Emerging Paradigms for 1 Quinolin 2 Yl Methyl Piperidin 4 One

Exploration of Novel Biological Targets and Pathways

The structural motif of 1-((Quinolin-2-YL)methyl)piperidin-4-one suggests several avenues for exploring its biological activity. Research on similar quinoline-based compounds has revealed their potential to interact with a variety of biological targets. Future investigations should therefore focus on a systematic evaluation of this compound against novel and established targets implicated in various diseases.